molecular formula C8H7ClN2O7S B11960694 2-Chloroethyl 2,4-dinitrobenzenesulfonate CAS No. 3183-91-3

2-Chloroethyl 2,4-dinitrobenzenesulfonate

Cat. No.: B11960694
CAS No.: 3183-91-3
M. Wt: 310.67 g/mol
InChI Key: ITMCKRNFXSQMNV-UHFFFAOYSA-N
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Description

2-Chloroethyl 2,4-dinitrobenzenesulfonate is an organic compound with the molecular formula C8H7ClN2O7S and a molecular weight of 310.671 g/mol . This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloroethyl 2,4-dinitrobenzenesulfonate typically involves the reaction of 2,4-dinitrobenzenesulfonyl chloride with 2-chloroethanol. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloroethyl 2,4-dinitrobenzenesulfonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloroethyl 2,4-dinitrobenzenesulfonate is unique due to the presence of both the chloroethyl group and two nitro groups, which confer distinct reactivity and chemical properties. This makes it particularly useful in specific synthetic and research applications where these functional groups are required .

Properties

CAS No.

3183-91-3

Molecular Formula

C8H7ClN2O7S

Molecular Weight

310.67 g/mol

IUPAC Name

2-chloroethyl 2,4-dinitrobenzenesulfonate

InChI

InChI=1S/C8H7ClN2O7S/c9-3-4-18-19(16,17)8-2-1-6(10(12)13)5-7(8)11(14)15/h1-2,5H,3-4H2

InChI Key

ITMCKRNFXSQMNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)OCCCl

Origin of Product

United States

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